molecular formula C5H5NOS B3211109 4-Isothiazolecarboxaldehyde, 5-methyl- CAS No. 1083223-98-6

4-Isothiazolecarboxaldehyde, 5-methyl-

Cat. No. B3211109
CAS RN: 1083223-98-6
M. Wt: 127.17 g/mol
InChI Key: RXAKIUNMPGWTJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isothiazolecarboxaldehyde, 5-methyl-, also known as 4-isothiazolecarbaldehyde, is a chemical compound with the CAS Number: 822-54-8 . It has a molecular weight of 114.15 .


Molecular Structure Analysis

The molecular formula of 4-Isothiazolecarboxaldehyde, 5-methyl- is C5H5NOS . Its molecular weight is 127.16 .

Scientific Research Applications

4-Isothiazolecarboxaldehyde, 5-methyl- has been used in various scientific research applications, including as a building block for the synthesis of other compounds. It has been used as a reactant in the synthesis of 5-methylisothiazole-4-carboxylic acid hydrazide, which has potential applications as an anti-tuberculosis agent. 4-Isothiazolecarboxaldehyde, 5-methyl- has also been used as a reactant in the synthesis of 5-methylisothiazole-4-carboxylic acid amides, which have potential applications as anti-cancer agents.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Isothiazolecarboxaldehyde, 5-methyl- in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its limited solubility in water, which may make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research involving 4-Isothiazolecarboxaldehyde, 5-methyl-. One direction is the synthesis of analogs with improved solubility and bioavailability. Another direction is the investigation of its potential as an anti-inflammatory agent in human models. Additionally, further research is needed to fully understand its mechanism of action and potential as an anti-cancer agent.

Safety and Hazards

The safety data sheet for 4-Isothiazolecarboxaldehyde, 5-methyl- is available . It’s important to handle this chemical with care, following all safety guidelines.

properties

IUPAC Name

5-methyl-1,2-thiazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4-5(3-7)2-6-8-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAKIUNMPGWTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NS1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Isothiazolecarboxaldehyde, 5-methyl-
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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